molecular formula C17H16N2O5 B026074 5'-O-benzoyl-2,3'-anhydrothymidine CAS No. 70838-44-7

5'-O-benzoyl-2,3'-anhydrothymidine

Cat. No. B026074
CAS RN: 70838-44-7
M. Wt: 328.32 g/mol
InChI Key: WUQUVOAMQGVMKB-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-benzoyl-2,3'-anhydrothymidine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and reactions with nucleophiles.

Synthesis Analysis

  • Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine, a related compound, and analyzed its crystal structure. This synthesis process could be relevant for understanding the synthesis of 5'-O-benzoyl-2,3'-anhydrothymidine (Zhao et al., 2008).

Molecular Structure Analysis

  • The crystal structure analysis of 5'-O-tosyl-2,3'-anhydrothymidine provides insights into the molecular structure, which could be extrapolated to 5'-O-benzoyl-2,3'-anhydrothymidine. Zhao et al. (2008) found that the crystal belongs to the triclinic system (Zhao et al., 2008).

Chemical Reactions and Properties

  • Malin et al. (2001) described the reaction of 5'-O-benzoyl-2,3'-anhydrothymidine with triethylammonium tetrazolide, following a second-order kinetic equation. This study helps in understanding the chemical reactivity of the compound (Malin et al., 2001).
  • Korchevskaya et al. (2002) further investigated the kinetics and thermodynamics of reactions involving 5'-O-benzoyl-2,3'-anhydrothymidine, providing detailed insight into its chemical properties (Korchevskaya et al., 2002).

Scientific Research Applications

  • DNA Synthesis and Labelling Applications :

    • 3′-O-(-aminoalkoxymethyl)thymidine 5′-triphosphates, related to 5'-O-benzoyl-2,3'-anhydrothymidine, are effective terminators of DNA synthesis and useful for 3′-labelling in various applications (Hovinen et al., 1994).
  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition :

    • 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine, a scaffold similar to 5'-O-benzoyl-2,3'-anhydrothymidine, exhibits potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, suggesting potential use in medicinal chemistry (Gangjee et al., 2008).
  • Cytotoxic Activity in Cancer Research :

    • Anomeric 3-azido-2',3'-dideoxy-5-benzyloxymethyluracil, structurally related to 5'-O-benzoyl-2,3'-anhydrothymidine, shows cytotoxic activity in vitro, particularly inhibiting thymidine incorporation into DNA of cancer cells (Bakhmedova et al., 1992).
  • Crystallography and Molecular Structure :

    • The study of the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine, a variant of 5'-O-benzoyl-2,3'-anhydrothymidine, provides insights into its molecular conformation, which can be critical in drug design and molecular biology (Zhao et al., 2008).
  • Anti-HIV Activity :

    • Derivatives such as 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and 3'-azido-3'-deoxythymidine, related to 5'-O-benzoyl-2,3'-anhydrothymidine, show promise in anti-HIV activity, demonstrating the potential of such compounds in antiviral therapies (Jie et al., 1990).
  • Chemical Reaction Kinetics :

    • Research on the kinetics of reactions involving 5'-O-benzoyl-2,3'-anhydrothymidine, such as its interaction with dimethylammonium azide, provides valuable information for understanding and optimizing its chemical behavior (Korchevskaya et al., 2002).
  • Radiopharmaceutical Synthesis :

    • The compound plays a role in the synthesis of [18F]FLT, a radiopharmaceutical used in PET imaging, showcasing its utility in diagnostic imaging, especially in oncology (Mitra et al., 2021).

properties

IUPAC Name

[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUVOAMQGVMKB-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11023922

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-benzoyl-2,3'-anhydrothymidine
Reactant of Route 2
5'-O-benzoyl-2,3'-anhydrothymidine
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5'-O-benzoyl-2,3'-anhydrothymidine
Reactant of Route 4
5'-O-benzoyl-2,3'-anhydrothymidine
Reactant of Route 5
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5'-O-benzoyl-2,3'-anhydrothymidine
Reactant of Route 6
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5'-O-benzoyl-2,3'-anhydrothymidine

Citations

For This Compound
35
Citations
AA Malin, EV Korchevskaya, MB Shcherbinin… - Russian Journal of …, 2001 - Springer
The reaction of 5'-O-benzoyl-2,3'-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120C is described by a second-order kinetic equation, following the first-order …
Number of citations: 4 link.springer.com
A Mitra, A Chakraborty, T Upadhye, P Verma… - … of Radioanalytical and …, 2021 - Springer
An automated production of pharmaceutical grade 3′-deoxy-3′-[ 18 F]fluorothymidine ([ 18 F]FLT) with solid phase extraction (SPE) purification using 5′-O-(Benzoyl)-2,3′…
Number of citations: 1 link.springer.com
VA Ostrovskii, EP Studentsov… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
5′-O-Benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives were obtained by the reaction of 5′-O-benzoyl-2,3′-anhydrothymidine with …
Number of citations: 11 www.tandfonline.com
EV Korchevskaya, YV Ostrovskii, AA Malin… - Russian Journal of …, 2002 - Springer
The reaction of 5'-O-benzoyl-2,3'-anhydrothymidine with dimethylammonium azide in the system DMF-1,4-dioxane in the temperature range from 80 to 100C follows the overall second-…
Number of citations: 1 link.springer.com
GV Sidorov, YB Zverkov, NF Myasoedov… - Journal of Labelled …, 2003 - Wiley Online Library
New approaches to the synthesis of 3′‐azido‐3′‐deoxythymidine labelled with tritium in the heterocyclic base have been developed. With this aim, enzymatic transribosylation with [ …
EV Korchevskaya, AA Malin, MB Shcherbinin… - Russian Journal of …, 2000 - elibrary.ru
Number of citations: 3 elibrary.ru
G Reischl, A Blocher, R Wei, W Ehrlichmann… - Radiochimica …, 2006 - degruyter.com
3′[ 18 F]Fluoro-3′-deoxy-thymidine ([ 18 F]FLT) (III) has been discussed to be a promising tracer for assessing tumor proliferation. In order to perform clinical studies for evaluating [ …
Number of citations: 32 www.degruyter.com
A Mitra, A Chakraborty, T Upadhye… - Journal of Labelled …, 2022 - Wiley Online Library
Pharmaceutical grade 3′‐deoxy‐3′‐[ 18 F]fluorothymidine [ 18 F]FLT was synthesized using 3‐N‐Boc‐5′‐O‐dimethoxytrityl‐3′‐O‐nosyl‐thymidine (BOC‐Nosyl) precursor, in the …
VV Filichev, MV Jasko, AA Malin, VY Zubarev… - Tetrahedron letters, 2002 - Elsevier
Synthesis of novel thymidine derivatives containing a polycyclic tetrazole linker - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign …
Number of citations: 12 www.sciencedirect.com
GUO Xian-wei, H Li-rong, YU Shan-you, LU Cheng… - Journal of …, 2011 - tws.org.cn
Abstract: 3’-deoxy-3’-18 F-fluorothymidine (18 F-FLT) was synthesised with MTR-Nos-Boc-LT as precursor, uatemary ammonium salt as phase transfer catalyst, and buffer solution as …
Number of citations: 3 www.tws.org.cn

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